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Azanide;ruthenium(3+);trichloride

Cat. No.: B12953651
M. Wt: 303.6 g/mol
InChI Key: DPFCTYLBOZHEDD-UHFFFAOYSA-K
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Description

Overview of Ruthenium Oxidation States in Coordination Chemistry

Ruthenium is known to adopt oxidation states ranging from -2 to +8. wikipedia.org However, the +2, +3, and +4 states are the most common and extensively studied in coordination complexes. wikipedia.org The stability of these adjacent oxidation states is a special characteristic of ruthenium. wikipedia.org The specific oxidation state of ruthenium in a complex is significantly influenced by the nature of the ligands bound to it. rsc.org For instance, N,N-donor ligands are recognized as stabilizers of the Ru(III) state. rsc.org The prevalence of the +2, +3, and +4 oxidation states makes ruthenium compounds highly useful in a variety of chemical transformations. wikipedia.org

Significance of Ruthenium(III) in Catalysis and Contemporary Chemical Research

Ruthenium(III) compounds, particularly ruthenium(III) chloride (RuCl₃), are pivotal in modern chemistry. chemicalbook.com Hydrated ruthenium(III) chloride is a common starting material for the synthesis of a vast number of ruthenium complexes. wikipedia.org Ruthenium(III) itself is a key player in catalysis, finding application in reactions such as hydrogenation, oxidation, and metathesis. chemicalbook.com For example, ruthenium(III) catalysts can facilitate the double bond migration and subsequent isomerization of alkenes. tandfonline.com Beyond catalysis, ruthenium(III) complexes are being explored for their potential in materials science, including the creation of nanomaterials and thin films for electronics and sensors. chemicalbook.com The interest in ruthenium complexes also extends to medicine, with some compounds having been investigated for their anticancer properties. scirp.orgspandidos-publications.com

Fundamental Concepts of Amido Ligands in Transition Metal Coordination

Amido ligands, systematically named azanide (B107984) ligands, are derived from ammonia (B1221849) or amines by the removal of one proton, resulting in the general formula NR₂⁻. wikipedia.org These ligands are monoanionic and are considered hard σ-donors with π-donating capabilities. nih.gov The geometry of the M-N bond in amido complexes can be either pyramidal or planar, with the planar geometry often indicating the participation of the nitrogen lone pair in π-bonding with the metal center. wikipedia.org Amido ligands can act as terminal or bridging ligands, although bulky substituents on the nitrogen atom tend to disfavor bridging. wikipedia.org The steric and electronic properties of amido ligands can be tuned by varying the substituents on the nitrogen atom, which in turn influences the properties and reactivity of the resulting metal complex. nsf.gov

Contextualization of Azanide;ruthenium(3+);trichloride (B1173362) within Ruthenium(III) Amido Chloride Systems

The compound "Azanide;ruthenium(3+);trichloride" represents a simple, hypothetical member of the ruthenium(III) amido chloride family. Its chemical formula would be [Ru(NH₂Cl₃)]. While specific research on this exact compound is not widely available, its properties can be inferred from the extensive knowledge of related ruthenium(III) complexes containing both amido and chloride ligands. For instance, ruthenium(III) complexes with more complex amido-containing ligands have been synthesized and characterized. spandidos-publications.com The study of such systems, where amido groups are part of larger chelate ligands, provides insight into the behavior of the ruthenium-amido bond. In aqueous acidic solutions, ruthenium(III) chloride is known to form a variety of chloro-aqua complexes, such as [RuCl₄(H₂O)₂]⁻, [RuCl₅(H₂O)]²⁻, and [RuCl₆]³⁻, depending on the chloride concentration. mdpi.com The introduction of an amido ligand in place of a water or chloride ligand would be expected to significantly alter the electronic structure and reactivity of the complex. The synthesis of such a simple amido complex would likely require non-aqueous conditions and careful choice of reagents to prevent the protonation of the highly basic azanide ligand.

Data Tables

Table 1: Common Oxidation States of Ruthenium

Oxidation State Example Compound/Ion General Characteristics
+2 [Ru(bpy)₃]²⁺ Often involved in photochemistry and catalysis. ingentaconnect.com
+3 RuCl₃ Common starting material, catalytically active. wikipedia.orgchemicalbook.com
+4 RuO₂ Stable oxide, used in electrochemistry. wikipedia.org

Table 2: Properties of Ligands in Ruthenium(III) Coordination

Ligand Type Example Bonding Characteristics Typical Role in Complexes
Halide Cl⁻ σ-donor, weak π-donor Anionic ligand, often a leaving group in substitution reactions. wikipedia.org
Amido NH₂⁻ Strong σ-donor, π-donor Anionic ligand, can be terminal or bridging, influences electronic properties. wikipedia.orgnih.gov
Amine NH₃ σ-donor Neutral ligand, forms stable ammine complexes. wikipedia.org
N-heterocycle Pyridine (B92270) σ-donor, π-acceptor Stabilizes various oxidation states, used in catalysis and photochemistry. ingentaconnect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H12N6Ru-6 B12953651 Azanide;ruthenium(3+);trichloride

Properties

Molecular Formula

Cl3H12N6Ru-6

Molecular Weight

303.6 g/mol

IUPAC Name

azanide;ruthenium(3+);trichloride

InChI

InChI=1S/3ClH.6H2N.Ru/h3*1H;6*1H2;/q;;;6*-1;+3/p-3

InChI Key

DPFCTYLBOZHEDD-UHFFFAOYSA-K

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Cl-].[Ru+3]

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of Ruthenium Iii Amido Chloride Systems

Application of Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental in determining the electronic structure, bonding, and ligand environment of ruthenium amido complexes. Techniques such as IR, NMR, and EPR spectroscopy each provide unique and complementary information.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a complex. In ruthenium amido chloride systems, it is particularly useful for confirming the presence of the amido ligand and observing its interaction with the metal center. The deprotonation of an amine ligand to form an amido ligand leads to characteristic changes in the IR spectrum. ias.ac.in For instance, the disappearance of the N-H stretching vibration associated with the coordinated amine upon deprotonation is a key indicator of amido ligand formation. ias.ac.in

The vibrational frequencies of interest include the N-H stretching and bending modes and the Ru-N stretching mode. The Ru-N stretching band is typically expected in the 400-460 cm⁻¹ region. researchgate.net In related ruthenium(II) complexes containing organic amides, characteristic vibrational bands are used for characterization alongside other spectroscopic methods. researchgate.net The analysis of carbonyl stretching vibrations in ruthenium cluster carbonyls by IR spectroscopy demonstrates the sensitivity of this technique to the ligand's bonding environment. rsc.org While specific IR data for simple Ru(NH₂)Cl₃ is scarce, studies on complexes with tridentate bis-amide ligands and other amide-containing systems confirm the utility of IR in identifying the coordination of deprotonated amide-N donors. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of the ligands coordinated to the ruthenium center. While the paramagnetic nature of Ruthenium(III) (a d⁵ ion) often leads to significant broadening of NMR signals, studies on related diamagnetic Ruthenium(II) and Ruthenium(IV) analogues offer valuable insights. researchgate.netnih.gov

In diamagnetic Ru(IV) bis(amido) complexes, the amide protons (N-H) have been observed to resonate at around 13 ppm in the ¹H NMR spectrum. nih.govacs.org For some chelating amido-functionalized N-heterocyclic carbene ligands, the deprotonation of the amido sidearm and its subsequent chelation to the ruthenium center is confirmed by the conspicuous absence of the amido (CONH) proton resonance in the ¹H NMR spectrum. ias.ac.in

Furthermore, ¹H and ³¹P NMR spectroscopy can determine the relative orientation of ligands, such as identifying a cis orientation between hydride and phosphine (B1218219) ligands based on the magnitude of the J-coupling. academie-sciences.fr Spectral changes in ¹H NMR can also indicate the formation of hydrogen-bonded adducts, which may act as precursor complexes in reaction pathways. nih.gov The characterization of various isomeric forms of ruthenium complexes is often achieved through detailed NMR analysis. scispace.com

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic species like Ruthenium(III), which has a low-spin d⁵ electron configuration (t₂g⁵) in most octahedral environments, resulting in one unpaired electron (S = 1/2). acs.orgresearchgate.net The EPR spectrum is highly sensitive to the electronic structure, coordination geometry, and metal-ligand covalency. researchgate.net

The key parameters derived from an EPR spectrum are the g-values. The deviation of the isotropic g-value from that of a free electron (gₑ = 2.0023) and the g-anisotropy (the difference between the principal g-values) indicate the degree of spin-orbit coupling and the participation of the ruthenium d-orbitals in the singly occupied molecular orbital (SOMO). uni-stuttgart.de A large g-anisotropy is characteristic of a high spin density at the ruthenium center, making it possible to distinguish metal-centered redox processes from ligand-centered ones. uni-stuttgart.de

Solid-state EPR spectra of low-spin Ru(III) complexes are consistently paramagnetic and provide g-values that reflect small changes in structure. researchgate.net EPR has been effectively used to characterize various Ru(III) complexes, including those with Schiff bases and other nitrogen-donating ligands, confirming their S = 1/2 spin state. researchgate.netacs.org This technique is also valuable for probing the speciation and interactions of Ru(III) compounds in complex environments. nih.gov

Single-Crystal X-ray Diffraction Studies of Ruthenium(III) Amido and Related Amine Complexes

Ruthenium complexes predominantly adopt octahedral coordination geometries. researchgate.netnih.gov In Ru(III) amido and amine complexes, this is overwhelmingly the most common arrangement. X-ray analyses have revealed that these complexes often exhibit distorted octahedral geometries. spandidos-publications.comrsc.org For example, the complex trans-[RuCl₂(H₂bpb)] has a distorted octahedral geometry with two anionic carboxamido nitrogens and two neutral pyridine (B92270) nitrogens in the equatorial plane, and two chloride ligands in the axial positions. spandidos-publications.com

Other reported geometries for ruthenium amidinate complexes include a distorted trigonal prism. harvard.edu In many cases, the crystal structure is stabilized by a network of intermolecular hydrogen bonds. rsc.org The structural analysis of [Et₄N][RuL₂]·H₂O, a Ru(III) complex with two tridentate deprotonated peptide ligands, revealed a tetragonally compressed octahedral geometry around the RuN₆ core. acs.org

Detailed analysis of bond lengths and angles from X-ray diffraction data provides quantitative insight into the nature of the ruthenium-ligand bonds. A critical finding is the significant shortening of the Ru-N bond upon deprotonation of an amine to an amido ligand, which is consistent with increased π-donor ability of the amido group. nih.gov

In Ru(IV)-amido complexes, the Ru-N(amido) bond distance is approximately 1.86 Å, which is considerably shorter than the Ru-N(amine) distance of about 2.13 Å in the corresponding Ru(II)-amine complex. nih.gov Similar short Ru-N(amide) bond distances, ranging from 1.835 Å to 1.942 Å, have been reported in other ruthenium amido complexes. nih.govacs.orgspandidos-publications.com The Ru-Cl bond length in a distorted octahedral Ru(III) complex with amido donors was found to be approximately 2.355 Å. spandidos-publications.com The N(amide)-Ru-N(amide) bond angles in some bis(amido) complexes are around 110°. acs.org

The following tables summarize representative bond distance and angle data from related ruthenium amido complexes.

Table 1: Selected Ruthenium-Ligand Bond Distances

Complex Type Bond Bond Distance (Å) Citation
Ru(IV)-amido Ru-N(amido) ~1.86 nih.gov
Ru(II)-amine Ru-N(amine) ~2.13 nih.gov
Ru(IV)-amido Ru-N(amide) 1.835(7) - 1.856(7) acs.org
Ru(III)-amido Ru-N(amide) 1.9419 (avg) spandidos-publications.com
Ru(III)-amido Ru-Cl 2.355 (avg) spandidos-publications.com

This table is generated from data on related complexes to infer properties of ruthenium(III) amido chloride systems.

Table 2: Selected Bond Angles in Ruthenium Amido Complexes

Complex Type Angle Bond Angle (°) Citation
Ru(IV)-amido N(amide)-Ru-N(amide) ~110 acs.org
Ru(III)-amidinato N-Ru-N (within chelate) 63.8(1) - 64.1(1) harvard.edu

This table is generated from data on related complexes to infer properties of ruthenium(III) amido chloride systems.

Table 3: List of Compounds Mentioned

Compound Name Formula/Abbreviation
Azanide (B107984);ruthenium(3+);trichloride (B1173362) Ru(NH₂)Cl₃
trans-[RuCl₂(H₂bpb)] H₂bpb = N,N'-bis(2-pyridinecarboxamide)-1,2-benzene
[Et₄N][RuL₂]·H₂O H₂L = 2,6-bis(N-phenylcarbamoyl)pyridine

Electronic Structure Characterization of Ruthenium(III) Amido Chloride Systems

The electronic structure of ruthenium(III) amido chloride systems is a critical area of study, providing insight into the bonding, reactivity, and potential applications of these complexes. The formal +3 oxidation state of ruthenium, with a d⁵ electron configuration, gives rise to interesting magnetic and spectroscopic properties that are highly sensitive to the ligand environment.

Investigation of Ruthenium Oxidation States and Associated Spin States

The determination of the ruthenium oxidation state and its corresponding spin state in amido chloride complexes is fundamental to understanding their electronic behavior. A combination of experimental techniques and theoretical calculations is employed for this purpose.

Oxidation State Confirmation:

The +3 oxidation state of ruthenium in many amido chloride complexes is often confirmed through a variety of characterization methods. Elemental analysis provides the empirical formula, which can be indicative of the metal's oxidation state. researchgate.net Magnetic susceptibility measurements are particularly informative; ruthenium(III) complexes are typically paramagnetic due to the presence of an unpaired electron. researchgate.net For instance, the one-electron paramagnetic nature of certain ruthenium(III) complexes with phenolate, imine, and amide coordinating ligands confirms the +3 oxidation state of the metal center. researchgate.net

Electrochemical techniques, such as cyclic voltammetry, are also crucial. They reveal the redox behavior of the complexes, showing reversible or quasi-reversible oxidation and reduction waves corresponding to transitions between different ruthenium oxidation states (e.g., Ru(III)/Ru(IV) and Ru(III)/Ru(II)). researchgate.netresearchgate.net For example, some ruthenium(III) complexes display a quasi-reversible Ru(III)/Ru(IV) oxidation in the potential range of 0.56−0.84 V (vs. SCE). researchgate.net

Spin State Determination:

Ruthenium(III), with its d⁵ configuration, can exist in either a low-spin (S = 1/2) or high-spin (S = 5/2) state. In the strong ligand field typically generated by amido and chloride ligands in an octahedral or distorted octahedral geometry, ruthenium(III) complexes are almost invariably low-spin. researchgate.net

The low-spin state is characterized by a single unpaired electron, leading to a magnetic moment close to the spin-only value of 1.73 µB. Experimental magnetic moments for ruthenium(III) amido complexes at room temperature are often in the range of 1.91−2.15 µB, consistent with a low-spin d⁵ configuration. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the spin state and the electronic environment of the paramagnetic Ru(III) center. The EPR spectra of low-spin d⁵ complexes in a rhombically distorted octahedral environment typically show three distinct g-values (g₁, g₂, g₃), providing detailed information about the electronic ground state. researchgate.net For example, the EPR spectrum of an electrochemically oxidized solution of a ruthenium complex at 100K can show a rhombic signal with transitions at g₁=2.27, g₂=2.00, and g₃=1.80. researchgate.net

Influence of Ligand Environment:

In some cases, the electronic ground state can be delocalized, with contributions from both [(L⁻)Ru(III)] and [(L•)Ru(II)] states, where L• represents a ligand-centered radical. nih.gov This delocalization can be investigated through a combination of X-ray diffraction, which provides precise bond lengths, and DFT calculations, which can map the spin density distribution. nih.gov

The protonation state of the amido ligand also plays a crucial role. Deprotonation to form an amido ligand can stabilize higher oxidation states of ruthenium. researchgate.net The interplay between electron transfer and proton transfer (Proton-Coupled Electron Transfer, PCET) is a key feature in the reactivity of these systems. bohrium.comnih.gov

Spectroscopic and Theoretical Insights:

UV-visible spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) bands are often observed and their energies are sensitive to the oxidation state of the ruthenium and the nature of the ligands. researchgate.net For instance, electronic spectra of some complexes display ligand-to-metal charge-transfer bands in the range of 626−699 nm. researchgate.net

Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for elucidating the electronic structure. nih.govscirp.org These calculations can predict molecular orbital energies, charge distributions, and spectroscopic properties, providing a detailed picture that complements experimental findings. NBO (Natural Bond Orbital) analysis, for example, can be used to calculate the charge on the ruthenium atom and describe its valence electronic structure. scirp.org

The following table summarizes key electronic properties for a selection of ruthenium(III) amido chloride and related systems, illustrating the interplay between structure and electronic state.

Complex TypeOxidation StateSpin StateKey Experimental EvidenceReference
Ruthenium(III) with phenolate, imine, and amide ligands+3Low-spin (S=1/2)Paramagnetic nature, Magnetic moment (1.91−2.15 µB) researchgate.net
Ruthenium(III) ammine complexes+3---Cyclic voltammetry showing one-electron oxidation researchgate.net
Diarylamido ruthenium complexesDelocalized [(L⁻)Ru(III) ↔ (L•)Ru(II)]---EPR spectroscopy, DFT calculations nih.gov
Bis(amido)ruthenium(IV) complexes+4DiamagneticReversible Ru(IV)/Ru(III) redox couples acs.org

This detailed investigation of the electronic structure, particularly the oxidation and spin states, is essential for designing new ruthenium amido chloride complexes with tailored reactivity for applications in catalysis and materials science.

Reaction Pathways and Mechanistic Investigations Involving Ruthenium Iii Amido Chloride Species

Role of Amido Ligands in Metal-Ligand Cooperativity

Metal-ligand cooperativity represents a paradigm in catalysis where the ligand is not a passive spectator but an active participant in the transformation of substrates. nsf.gov In ruthenium-amido systems, this cooperation is a cornerstone of their catalytic prowess, particularly in hydrogenation and dehydrogenation reactions. nsf.govtcichemicals.com The amido nitrogen, directly bonded to the ruthenium center, can function as a Brønsted base, while the metal center exhibits Lewis acidity and redox activity. This duality allows for the synergistic activation of substrates.

A key example is the transfer hydrogenation of ketones. nsf.govtcichemicals.com Detailed mechanistic studies have revealed that the catalytic cycle often involves the interconversion between a ruthenium amido complex and a ruthenium amine hydride complex. tcichemicals.com In this process, the amido ligand facilitates the deprotonation of an alcohol (like 2-propanol) to generate the active ruthenium hydride species. tcichemicals.com Conversely, the N-H group of the resulting amine ligand can act as a proton donor to the substrate's oxygen atom, working in concert with the hydride transfer from the metal to the carbonyl carbon. tcichemicals.com This cooperative mechanism, often proceeding through a six-membered pericyclic transition state, provides a low-energy pathway for hydrogenation by avoiding the need for substrate coordination directly to the metal center, a concept known as an "outer-sphere" mechanism. tcichemicals.com

Research on various ruthenium complexes has underscored the importance of the ligand backbone in facilitating this cooperativity. For instance, pincer-type ligands, which bind to the metal in a tridentate fashion, can be designed to enhance this effect. acs.org The flexibility and electronic properties of the ligand framework, such as in aliphatic PNP pincer ligands, can influence the reactivity and stability of the amido and the corresponding enamido intermediates. acs.org DFT calculations and experimental data suggest that this reactivity stems from the ability of the ligand to be reversibly dehydrogenated, highlighting a dynamic interplay between the metal and the ligand in catalytic cycles. rsc.org

Table 1: Examples of Ruthenium Complexes Exhibiting Metal-Ligand Cooperativity

Complex Type Catalytic Reaction Role of Amido/Amine Ligand Source
Ruthenium(II) with N-sulfonylated 1,2-diamines Asymmetric transfer hydrogenation of ketones Amido complex acts as a base to dehydrogenate alcohol; amine complex acts as a proton donor. tcichemicals.com
Iridium(III) with N-(picolyl)-benzenesulfonamide Transfer hydrogenation of ketones Ligand cooperates in a concerted abstraction of C–H and O–H hydrogen atoms. nsf.gov
Ruthenium(0) with trop₂dach ligand Proposed in methanol (B129727) dehydrogenation Ligand backbone becomes dehydrogenated, playing a key role in the catalytic process. rsc.org
Ruthenium with PNP-pincer ligands H₂ addition/elimination Reversible functionalization of the ligand backbone (amine-amido-enamido). acs.org

Proton-Coupled Electron Transfer (PCET) Processes in Ruthenium(III)/Amido Systems

Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are exchanged in a single kinetic step or in rapid succession. conicet.gov.arnih.gov Such reactions are crucial in energy conversion and catalysis as they allow systems to circumvent high-energy intermediates that would be formed in simple, stepwise electron or proton transfer pathways. conicet.gov.arnih.govnih.gov Ruthenium(III)/amido systems are exemplary models for studying PCET, as the metal can readily cycle through different oxidation states (e.g., Ru(II), Ru(III), Ru(IV)) while the amido ligand can be protonated or deprotonated. conicet.gov.arbohrium.com

The dynamic interconversion between ruthenium-amido and ruthenium-amine complexes is the cornerstone of their PCET reactivity and catalytic function. tcichemicals.com This process involves a change in the ruthenium oxidation state and the protonation level of the nitrogen ligand. A classic example is the interconversion between a square-planar amido-ruthenium(II) complex and a coordinatively saturated hydrido(amine)ruthenium(II) complex. tcichemicals.com The amido complex possesses sufficient Brønsted basicity to dehydrogenate secondary alcohols, thereby forming the hydrido(amine) species. tcichemicals.com In the reverse reaction, the hydrido(amine) complex delivers a hydride and a proton to a ketone, regenerating the amido complex. tcichemicals.com

Similarly, extensive studies on systems like [Ru(bpy)(en)₂]²⁺ (where en = 2,3-diamino-2,3-dimethylbutane) have detailed the reversible two-electron, two-proton (2e⁻/2H⁺) transformation between the Ru(II)-bis(amine) form and the Ru(IV)-bis(amido) form, [Ru(bpy)(en*-H)₂]²⁺. conicet.gov.arnih.govbohrium.com This interconversion can proceed through a series of one-electron and/or one-proton steps, creating a "square scheme" of potential intermediates (e.g., Ru(III)-amido-amine, Ru(II)-amido-amine cation). bohrium.com The relative stability and accessibility of these intermediates are dictated by factors such as solvent and the electronic nature of the ancillary ligands. bohrium.comconicet.gov.ar

In many catalytic reactions involving ruthenium-amido complexes, the transfer of hydrogen is proposed to occur through a concerted mechanism, where a proton and a hydride (H⁺ and H⁻) are transferred in a single transition state. tcichemicals.com This is distinct from stepwise transfers, where discrete intermediates (like a metal-bound substrate) would be formed. This outer-sphere concerted pathway is particularly prevalent in the reduction of polar bonds, such as in ketones and imines. tcichemicals.comacs.org

Evidence for a concerted mechanism comes from several lines of investigation:

Kinetic Isotope Effects (KIEs): Studies on the reduction of benzaldehyde (B42025) by a hydroxycyclopentadienyl ruthenium hydride complex, an active species in Shvo-type catalysis, showed significant KIEs for the substitution of both the metal-hydride and the hydroxyl-proton with deuterium. acs.org The combined isotope effect (k(OH,RuH)/k(OD,RuD)) of 3.6 provides strong evidence that both H atoms are transferred in the rate-determining step. acs.org

Computational Studies: DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions. They often identify a low-energy, cyclic transition state where the substrate bridges the acidic N-H group of the amine ligand and the hydridic Ru-H bond of the metal center. nsf.gov

Lack of Substrate Inhibition: The reaction rates are often not inhibited by excess substrate, which would be expected if substrate coordination to the metal center was a required step prior to hydrogen transfer. acs.org

This concerted transfer is believed to be highly efficient because it avoids the energetic costs associated with substrate coordination/dissociation and the formation of charged intermediates. tcichemicals.com

Ligand Lability and Substitution Reactions in Ruthenium(III) Chloride Complexes

The coordination chemistry of ruthenium(III) is heavily influenced by the lability of its ligands, particularly chloride ions. Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) is a common starting material for a vast array of ruthenium complexes precisely because its chloride and water ligands can be readily substituted. wikipedia.orgguidechem.com The lability of ligands in Ru(III) complexes is a critical factor for their catalytic activity, as the dissociation of a ligand, such as chloride, can generate a coordinatively unsaturated site necessary for substrate binding or activation. bohrium.comnih.gov

For example, in the transfer hydrogenation of ketones catalyzed by certain Ru(III) complexes, the coordinative unsaturation of the trichloride (B1173362) species is considered important for catalytic activity. bohrium.com Similarly, in the context of potential metallodrugs, water-soluble Ru(III) complexes with strategically placed labile chloride ligands are of interest, as these sites can be where the complex binds to biological macromolecules. srce.hrresearchgate.net The substitution of chloride is not limited to neutral molecules; anionic ligands can also be introduced, as seen in the synthesis of anionic Ru(III) complexes with Schiff base ligands, where the final product is precipitated as a sodium salt. srce.hr

In aqueous solutions, the speciation of ruthenium(III) chloride complexes is dominated by hydrolysis, where chloride ligands are stepwise replaced by water molecules (aquation). core.ac.uk This process is highly dependent on the chloride concentration and pH of the solution. core.ac.uknih.gov For instance, studies on NAMI-A type complexes, which feature a [trans-RuCl₄(dmso)(L)]⁻ core, show a relatively rapid dissociation of chloride ligands upon dissolution in aqueous media. nih.govrsc.org

A detailed kinetic and equilibrium study of the interconversion between hexachlororuthenate(III) ([RuCl₆]³⁻) and aquapentachlororuthenate(III) ([RuCl₅(H₂O)]²⁻) provides quantitative insight into this process. core.ac.uk

[RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻

The equilibrium is sensitive to the hydrochloric acid concentration, with high chloride concentrations favoring the [RuCl₆]³⁻ species. core.ac.uk Kinetic studies of similar Ru(III) complexes have determined the half-life for the first hydrolytic step, which involves the replacement of one chloride ion by a water molecule. For Na[RuCl₄(DMSO)(L1)] and Na[RuCl₄(DMSO)(L2)], these half-lives were found to be 50 minutes and 110 minutes, respectively, indicating that subsequent hydrolytic steps are more complex and lead to multiple products. rsc.org The presence of other biomolecules, such as proteins, does not appear to substantially influence the rate of this initial ligand release. nih.gov This inherent lability and tendency to hydrolyze are defining features of ruthenium(III) chloride chemistry in solution.

Table 2: Kinetic Data for Chloride Ligand Dissociation in Ruthenium(III) Complexes

Complex Hydrolytic Step Half-life (t₁/₂) Conditions Source
Na[RuCl₄(DMSO)(L1)] First Cl⁻ replacement by H₂O 50 min Aqueous solution rsc.org
Na[RuCl₄(DMSO)(L2)] First Cl⁻ replacement by H₂O 110 min Aqueous solution rsc.org

Computational and Theoretical Studies of Ruthenium Iii Amido Chloride Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and reactivity of ruthenium amido complexes. DFT calculations allow for a detailed understanding of bonding, orbital interactions, and the distribution of electron density within these molecules.

Studies on ruthenium complexes supported by N/O-functionalized N-heterocyclic carbene (NHC) ligands, such as [1-(R)-3-N-(benzylacetamido)imidazol-2-ylidene]RuCl(p-cymene), have utilized DFT to probe the nature of the ruthenium-ligand interactions. These calculations have revealed deeply buried NHC-Ru σ-bonding molecular orbitals, indicating a strong bond between the NHC ligand and the ruthenium center. ias.ac.in

Furthermore, the analysis of electronic configurations through DFT helps in understanding the reactivity, particularly in processes involving proton-coupled electron transfer (PCET). For instance, in related ruthenium amine/amido systems, DFT calculations have been instrumental in analyzing the structural and electronic configurations that favor 2e−/2H+ transfers. nih.gov This is crucial for designing catalysts for multi-electron reactions. The electronic structure of ruthenium amido complexes is also key to their versatile catalytic properties, allowing for the stabilization of multiple redox states. nih.gov

DFT computations combined with experimental data, such as X-ray crystallography, provide a comprehensive picture of the geometric and electronic structures. For example, in mixed-valence di-ruthenium(II,III) complexes containing amido-type ligands, DFT calculations have been essential in confirming the molecular and electronic structures. rsc.org These studies often involve analyzing the spin density distribution, which is crucial for understanding the magnetic properties and reactivity of these paramagnetic Ru(III) species. rsc.org Relativistic DFT calculations have proven particularly useful in understanding the electronic structure of Ru(III) complexes and its relation to observable NMR characteristics. acs.org

Table 1: Representative DFT Functionals and Basis Sets Used in Ruthenium Complex Studies

Study Type DFT Functional(s) Basis Set(s) Application Reference
Electronic Structure BP86 LANL2DZ (for Ru), 6-31G* (for other atoms) Analysis of Ru-NHC bonding in amido-functionalized complexes rsc.org
Reaction Mechanism M11-L Not specified Prediction of C-H bond arylation mechanism researchgate.net
Thermochemistry Not specified Not specified Calculation of thermochemical data for PCET reactions nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

For example, in the ruthenium-catalyzed hydroamidation of alkynes, DFT calculations have been used to explore potential mechanistic pathways. One proposed mechanism involves several key steps: oxidative addition of an amide to a Ru(0) center, alkyne coordination, insertion into the Ru-H bond, vinyl-vinylidene rearrangement, intramolecular nucleophilic transfer, and finally, reductive elimination to release the product. rsc.org Computational modeling helps to evaluate the feasibility of such proposed steps.

In the synthesis of amides from alcohols and amines catalyzed by a pincer ruthenium(II)-PNN complex, DFT calculations have elucidated a four-stage catalytic cycle:

Alcohol dehydrogenation to an aldehyde.

Coupling of the aldehyde with an amine to form a hemiaminal.

Dehydrogenation of the hemiaminal to the amide.

Catalyst regeneration through H₂ elimination. acs.org

These computational studies not only confirm the proposed mechanisms but also provide detailed energetic information about each step.

A critical aspect of computational modeling is the determination of the energy profile for a catalytic cycle. This involves calculating the free energies of all intermediates and transition states, which allows for the identification of the rate-determining step (RDS) – the step with the highest activation energy barrier.

In a study of ruthenium-catalyzed direct arylation of C-H bonds in aromatic amides, DFT calculations identified the oxidative addition of bromobenzene (B47551) to a Ru(II) intermediate as the rate-determining step of the entire catalytic cycle. researchgate.net The calculated apparent activation free energy for this step was 32.7 kcal/mol. researchgate.net

Similarly, in the context of C-H activation, the activation parameters (enthalpy and entropy of activation) for intramolecular C-H activation in a ruthenium amido complex have been determined computationally. acs.org Such data is vital for understanding reaction kinetics and for the rational design of more efficient catalysts. By comparing the energy barriers of competing pathways, computational studies can also explain the selectivity observed in catalytic reactions. For instance, in the synthesis of amides from alcohols and amines, calculations showed that the coupling of the intermediate aldehyde with the amine to form a hemiaminal is more favorable than its coupling with the alcohol to form a hemiacetal, thus explaining the selectivity for amide formation over ester formation. acs.org

Table 2: Calculated Activation Energies for Key Steps in Ruthenium-Catalyzed Reactions

Reaction Catalytic Step Calculated Activation Energy (kcal/mol) Method Reference
Direct C-H Arylation Oxidative addition of bromobenzene 32.7 (ΔG‡) DFT (M11-L) researchgate.net

Quantum Chemical Prediction and Interpretation of Spectroscopic Properties

Quantum chemical methods are increasingly used to predict and interpret the spectroscopic properties of molecules, providing a powerful synergy with experimental measurements. For ruthenium(III) amido chloride complexes, which are often paramagnetic, this is particularly valuable for understanding complex spectra like paramagnetic NMR.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to UV-vis absorption spectra. By calculating the electronic transitions for proposed intermediates in a reaction, TD-DFT can be a valuable tool for their experimental detection and characterization. nih.gov

For paramagnetic species, specialized computational approaches are needed. Relativistic DFT calculations, incorporating effects from the heavy ruthenium atom, have been successfully employed to calculate the NMR chemical shifts of paramagnetic Ru(III) complexes. acs.org This combination of experimental NMR and theoretical calculations allows for a detailed understanding of the electronic structure and the distribution of spin density. acs.org

Vibrational spectroscopy is another area where quantum chemical calculations are highly beneficial. By calculating the vibrational frequencies and comparing them with experimental infrared (IR) and Raman spectra, the structure of a complex can be confirmed, and the nature of specific bonds can be probed. For instance, joint Raman spectroscopic and quantum chemical analyses have been used to characterize the vibrational features of ruthenium compounds. elsevierpure.com This approach allows for the assignment of observed vibrational modes to specific molecular motions.

The accurate prediction of spectroscopic properties relies on the choice of appropriate quantum chemical methods and basis sets. nih.govnih.gov The development of more accurate and efficient computational methods continues to enhance the ability to predict and interpret the complex spectroscopic signatures of ruthenium amido chloride complexes and their derivatives.

Future Perspectives and Emerging Research Avenues in Ruthenium Iii Amido Chloride Chemistry

Development of Novel Ligand Architectures for Enhanced Catalytic Performance and Stability

The rational design of ligands is paramount to advancing the catalytic prowess of ruthenium(III) amido complexes. The ligand framework not only tunes the steric and electronic environment of the metal center but can also actively participate in the catalytic cycle. Future developments are geared towards creating more robust, selective, and efficient catalysts through innovative ligand design.

A significant area of focus is the development of pincer-type ligands . These are tridentate ligands that bind to the metal center in a meridional fashion, creating a highly stable and well-defined coordination sphere. The rigidity of the pincer framework can enhance catalyst stability, while modifications to the donor arms (e.g., phosphines, amines, N-heterocyclic carbenes) and the ligand backbone allow for fine-tuning of catalytic activity. For instance, PNP (phosphine-amine-phosphine) and PNN (phosphine-amine-nitrogen heterocycle) pincer ligands have been instrumental in developing ruthenium catalysts for hydrogenation and dehydrogenation reactions. mdpi.com The electronic properties of these ligands, such as the π-donating ability of the amido nitrogen, can be controlled by functionalization of the ligand backbone, which in turn influences the reactivity of the ruthenium center. numberanalytics.com

N-Heterocyclic Carbenes (NHCs) have also emerged as a powerful class of ligands for ruthenium catalysis. Their strong σ-donating ability forms a robust Ru-C bond, leading to thermally stable complexes. acs.org Furthermore, the steric bulk of the NHC ligand can be readily modified to control substrate access to the catalytic site, thereby influencing selectivity. Amido-functionalized NHC ligands have been successfully employed in ruthenium complexes for tandem dehydrogenative cross-coupling reactions of alcohols. rsc.org

The quest for enantioselective catalysis has driven the development of chiral ligands . While attaching chiral groups to ligands like bipyridines has been explored, inducing chirality at the metal center remains a challenge. mdpi.com A more successful approach involves the use of chiral diamine ligands in combination with ruthenium. These catalysts, pioneered by Noyori, have demonstrated exceptional performance in asymmetric (transfer) hydrogenation reactions. rsc.org Future research will likely focus on integrating chiral elements into more complex ligand architectures, such as pincer frameworks and NHCs, to achieve higher levels of enantiocontrol in a broader range of transformations.

The stability of these complexes is a critical factor for their practical application. While ruthenium complexes are generally less expensive than other platinum-group metals, catalyst deactivation remains a concern. arabjchem.org Ligand design plays a crucial role in enhancing stability. For example, the strong coordination of pincer and NHC ligands can prevent catalyst decomposition at elevated temperatures. acs.orgresearchgate.net Additionally, the development of ligands that are resistant to oxidation and other degradation pathways is an active area of research.

Table 1: Impact of Ligand Architecture on Ruthenium Catalyst Performance

Ligand TypeKey FeaturesImpact on CatalysisExample Application
Pincer Ligands (e.g., PNP, PNN) Tridentate, meridional coordination; tunable electronic and steric properties.Enhanced stability and activity; enables metal-ligand cooperation. mdpi.comresearchgate.netDehydrogenative coupling of alcohols and amines. mdpi.com
N-Heterocyclic Carbenes (NHCs) Strong σ-donors; sterically tunable.High thermal stability; controls substrate access and selectivity. acs.orgTandem dehydrogenative cross-coupling of alcohols. rsc.org
Chiral Diamines Induce chirality at the metal center.High enantioselectivity in asymmetric reactions. rsc.orgAsymmetric transfer hydrogenation of ketones. rsc.org
Amido-Functionalized Ligands Amido group can act as an internal base or participate in bond activation.Enables cooperative catalysis; facilitates proton transfer steps. rsc.orgnih.govOne-pot tandem alcohol-alcohol coupling reactions. nih.gov

Exploration of Cooperative Catalysis Involving Ruthenium-Amido Moieties

A paradigm shift in catalysis has been the recognition that ligands are not mere spectators but can actively participate in chemical transformations. This concept of metal-ligand cooperation (MLC) is particularly relevant to ruthenium-amido chemistry, where the amido ligand can act as an internal base or a proton shuttle, facilitating bond activation and formation. rsc.orgtum.de

Recent research has delved deeper into the nuances of MLC. For instance, the dearomatization-aromatization of pyridine-based pincer ligands provides another avenue for cooperative catalysis. mdpi.comnsf.gov In these systems, the pyridine (B92270) backbone can be reversibly dearomatized, storing a proton and an electron pair that can be released during the catalytic cycle. This extends the cooperative role of the ligand beyond the immediate amido donor.

Computational studies, such as Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating these complex reaction mechanisms. rsc.orgresearchgate.net They allow researchers to map out the energy profiles of different catalytic pathways and understand the precise role of the metal and ligand in each step. For example, DFT studies have been used to investigate whether a proposed Noyori-type mechanism is operative under specific reaction conditions and have highlighted the importance of the ligand's basicity. rsc.org

Future research in this area will likely focus on designing new ligand systems with tailored MLC capabilities for specific applications. This includes developing ligands with optimized acidity/basicity at the cooperating site and exploring novel modes of MLC beyond simple proton transfer. The ultimate goal is to create catalysts that can perform challenging transformations under mild conditions with high efficiency and selectivity, all by harnessing the synergistic power of the metal and the ligand.

Integration of Ruthenium(III) Amido Complexes in Advanced Catalytic Systems

To enhance the utility and sustainability of ruthenium-amido catalysts, researchers are increasingly integrating them into advanced catalytic systems. These approaches aim to improve catalyst separation and reuse, enable multi-step reactions in a single pot, and facilitate continuous manufacturing processes.

Tandem catalysis , also known as cascade or domino catalysis, involves the use of a single catalyst to perform multiple sequential transformations in one pot. This strategy is highly atom-economical and reduces waste by eliminating the need for purification of intermediates. Ruthenium-amido complexes have shown significant promise in this area. For example, they have been used to catalyze the one-pot tandem dehydrogenative cross-coupling of primary and secondary alcohols. rsc.org Another example is the tandem aldol (B89426) reaction followed by hydrogenation for the α-alkylation of nitriles. thieme-connect.com The development of ruthenium-amido catalysts capable of orchestrating even more complex tandem sequences is a key area of future research.

Immobilization of homogeneous catalysts onto solid supports is a widely explored strategy to bridge the gap between homogeneous and heterogeneous catalysis. Immobilized catalysts can be easily separated from the reaction mixture and reused, which is particularly important for expensive noble metal catalysts like ruthenium. mdpi.comresearchgate.net Various supports, including mesoporous silica (B1680970) and polymers, have been used to immobilize ruthenium complexes. mdpi.comnih.gov The challenge lies in achieving immobilization without compromising the catalyst's activity and selectivity. Future work will focus on developing novel immobilization techniques and support materials that maintain the well-defined nature of the catalytic active site.

The transition from batch to continuous flow chemistry offers numerous advantages for chemical synthesis, including improved safety, scalability, and process control. acs.org Ruthenium-amido catalysts are being adapted for use in flow reactors. rsc.org For instance, the Guerbet reaction, a self-condensation of alcohols, has been studied using a homogeneous ruthenium catalyst in a continuous-flow system. rsc.org The development of highly active and stable ruthenium-amido catalysts that can operate efficiently for extended periods in flow reactors is a major goal for industrial applications.

Table 2: Advanced Catalytic Systems Employing Ruthenium-Amido Complexes

SystemDescriptionAdvantagesResearch Focus
Tandem Catalysis A single catalyst promotes multiple sequential reactions in one pot. rsc.orgthieme-connect.comHigh atom economy, reduced waste, simplified procedures.Designing catalysts for more complex cascade reactions.
Immobilized Catalysis Catalyst is anchored to a solid support for easy separation and reuse. mdpi.comresearchgate.netCatalyst recyclability, reduced metal contamination in products.Developing robust immobilization methods that preserve catalytic activity.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch. acs.orgrsc.orgEnhanced safety, scalability, and process control.Designing highly stable catalysts for long-term operation in flow reactors.

Challenges and Opportunities in the Rational Design of High-Efficiency Ruthenium(III) Catalysts

Despite the significant progress in ruthenium-amido catalysis, several challenges remain. Overcoming these hurdles will open up new opportunities for the development of highly efficient and sustainable chemical processes.

One of the primary challenges is catalyst stability and lifetime. While significant strides have been made, many ruthenium catalysts still suffer from deactivation over time, especially under harsh reaction conditions. researchgate.net Understanding the deactivation pathways, which can include ligand degradation or the formation of inactive ruthenium species, is crucial for designing more robust catalysts.

Another challenge is achieving high selectivity in complex chemical transformations. This includes chemoselectivity (differentiating between different functional groups), regioselectivity (controlling the position of a reaction on a molecule), and stereoselectivity (controlling the three-dimensional arrangement of atoms). The rational design of ligands with precisely tuned steric and electronic properties is key to addressing this challenge. numberanalytics.com

The cost and limited abundance of ruthenium, although less of a concern than for some other precious metals, still present a barrier to large-scale industrial applications. arabjchem.orgmdpi.com Therefore, a major opportunity lies in the development of catalysts with extremely high turnover numbers (TONs) and turnover frequencies (TOFs), which would minimize the amount of ruthenium required.

The field of rational catalyst design offers immense opportunities. The synergy between experimental synthesis, high-throughput screening, and computational modeling is accelerating the discovery of new catalysts. rsc.orgbohrium.com DFT calculations, for example, can predict the activity and selectivity of potential catalysts before they are synthesized, saving significant time and resources. rsc.orgresearchgate.net

Furthermore, there is a growing interest in using ruthenium-amido catalysts for sustainable chemistry . This includes the conversion of biomass-derived feedstocks into valuable chemicals and fuels, digitellinc.comnih.gov the hydrogenation of CO₂ to methanol (B129727), acs.org and the development of energy-efficient catalytic processes that minimize waste. The unique reactivity of ruthenium-amido complexes makes them well-suited for these important applications.

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